Oclacitinib maleate
Overview
Description
Oclacitinib maleate, also known as Apoquel®, is an oral medication used to manage itching associated with allergic dermatitis (including atopy) in dogs at least 12 months of age . It is a synthetic Janus Kinase (JAK) inhibitor .
Synthesis Analysis
The manufacturing process of Oclacitinib maleate involves a chemical synthesis followed by the formation of the maleate salt .
Molecular Structure Analysis
The molecular formula of Oclacitinib maleate is C15H23N5O2S.C4H4O4 . The molecular weight is 453.51 g/mol .
Physical And Chemical Properties Analysis
Oclacitinib maleate has a molecular weight of 453.51 g/mol . It is soluble in DMSO at 70 mg/mL .
Scientific Research Applications
Application 1: Treatment of Skin Allergic Diseases in Dogs
- Summary of the Application : Oclacitinib maleate is an immunomodulatory agent that has been registered for the treatment of pruritus in allergic dermatitis and atopic dermatitis (AD) in dogs .
- Methods of Application or Experimental Procedures : The drug works by inhibiting Janus kinase, which reduces the frequency of IL-4- and IL-10-producing murine CD4+ and CD8+ T cells .
- Results or Outcomes : The beneficial effects of Oclacitinib in the treatment of skin allergic diseases may be partially mediated by the inhibition of IL-4 production in CD4+ and CD8+ T cells . It does not affect the proliferation of CD4+ T cells or the number of IFN-γ- and IL-17-producing CD4+ and CD8+ T cells . It also counteracts the induction of type 1 regulatory T (Tr1) cells and acts as a strong inhibitor of IL-10 production in both CD4+ and CD8+ T cells .
Application 2: Treatment of Inflammatory and Autoimmune Diseases
- Summary of the Application : Janus kinase (JAK) is a family of cytoplasmic non-receptor tyrosine kinases that includes four members, namely JAK1, JAK2, JAK3, and TYK2. The JAKs transduce cytokine signaling through the JAK-STAT pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions .
- Methods of Application or Experimental Procedures : Targeting the JAK family kinases with small-molecule inhibitors like Oclacitinib has proved to be effective in the treatment of different types of diseases .
- Results or Outcomes : The data in the current review could help in the design of new JAK inhibitors with potential therapeutic benefits in inflammatory and autoimmune diseases .
Application 3: Treatment of Atopic Dermatitis in Dogs
- Summary of the Application : Oclacitinib maleate is used for the management of atopic dermatitis (AD) and allergic skin disease in dogs .
- Methods of Application or Experimental Procedures : The drug is administered orally and works by inhibiting the Janus kinase enzymes, which play a crucial role in the itching and inflammation associated with allergic skin disease .
- Results or Outcomes : Oclacitinib has been shown to be effective in reducing the symptoms of atopic dermatitis in dogs, including itching and inflammation .
Application 4: Potential Use in Human Medicine
- Summary of the Application : While Oclacitinib maleate is currently used in veterinary medicine, its mechanism of action suggests potential applications in human medicine .
- Methods of Application or Experimental Procedures : As a Janus kinase inhibitor, Oclacitinib maleate could potentially be used to treat conditions in humans that are caused by overactive immune responses .
- Results or Outcomes : While there is currently no clinical data on the use of Oclacitinib maleate in humans, its effectiveness in treating immune-related conditions in animals suggests potential therapeutic benefits in inflammatory and autoimmune diseases in humans .
Application 5: Treatment of Pruritus in Dogs
- Summary of the Application : Oclacitinib maleate is a novel immunomodulatory agent that has been registered for the treatment of pruritus in allergic dermatitis and atopic dermatitis (AD) in dogs .
- Methods of Application or Experimental Procedures : The drug is administered orally and works by inhibiting the Janus kinase enzymes, which play a crucial role in the itching and inflammation associated with allergic skin disease .
- Results or Outcomes : The results indicate that beneficial effects of Oclacitinib in the treatment of skin allergic diseases may be partially mediated by the inhibition of IL-4 production in CD4+ and CD8+ T cells .
Application 6: Potential Use in Cancer Therapy
- Summary of the Application : Janus kinase (JAK) is a family of cytoplasmic non-receptor tyrosine kinases that includes four members, namely JAK1, JAK2, JAK3, and TYK2. The JAKs transduce cytokine signaling through the JAK-STAT pathway, which regulates the transcription of several genes involved in inflammatory, immune, and cancer conditions .
- Methods of Application or Experimental Procedures : Targeting the JAK family kinases with small-molecule inhibitors like Oclacitinib has proved to be effective in the treatment of different types of diseases .
- Results or Outcomes : The data in the current review could help in the design of new JAK inhibitors with potential therapeutic benefits in inflammatory and autoimmune diseases .
Safety And Hazards
Oclacitinib maleate is toxic and can cause serious eye damage. It may also cause damage to organs (blood, bone marrow, lymphatic system, spleen) through prolonged or repeated exposure . It is harmful to aquatic life . It should not be used in patients with a history of cancer, severe infection, or demodectic mange .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIGDTLRBSNOBV-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oclacitinib maleate | |
CAS RN |
1208319-27-0 | |
Record name | Oclacitinib maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OCLACITINIB MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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